N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5, linked via a sulfanyl (–S–) bridge to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 4-(propan-2-yl)phenyl group.
Properties
Molecular Formula |
C17H17N3O2S2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-11(2)12-5-7-13(8-6-12)18-15(21)10-24-17-20-19-16(22-17)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,21) |
InChI Key |
AMOUKSMZMLYYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene-2-carbohydrazide
The oxadiazole-thiol scaffold is synthesized from thiophene-2-carbohydrazide through cyclization with carbon disulfide (CS₂) under alkaline conditions:
Conditions :
-
Reflux in ethanol for 6–8 hours
-
Yield: 68–72%
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 15–20 minutes with comparable yields (70–75%). This method enhances efficiency by minimizing side products.
Preparation of N-[4-(Propan-2-yl)phenyl]-2-bromoacetamide
Acetylation of 4-(Propan-2-yl)aniline
4-(Propan-2-yl)aniline reacts with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere:
Optimization :
-
Stoichiometry: 1:1.2 (aniline:bromoacetyl bromide)
-
Temperature: 0–5°C to suppress diacylation
Coupling Reaction: Nucleophilic Substitution
Conventional Method
The oxadiazole-thiol intermediate reacts with the bromoacetamide precursor using lithium hydride (LiH) as a base in tetrahydrofuran (THF):
Conditions :
Solvent and Base Screening
Comparative studies reveal dimethylformamide (DMF) with potassium carbonate (K₂CO₃) improves yield to 75–80% due to enhanced nucleophilicity.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Yield Optimization and Scalability
Reaction Parameter Analysis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 25°C | 78 |
| Solvent | DMF | 80 |
| Base | K₂CO₃ | 82 |
| Time | 3 hours | 75 |
Large-Scale Synthesis (Pilot Batch)
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Identification
-
Di-substituted oxadiazole : Forms at high temperatures (>40°C), detectable via TLC (Rf = 0.6).
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ultrasound-assisted | Faster reaction (2 hours), higher yield | Specialized equipment required |
| Microwave synthesis | Energy-efficient, scalable | Limited solvent compatibility |
| Conventional | Low cost, simple setup | Longer duration (6–8 hours) |
Industrial Feasibility and Environmental Impact
Green Chemistry Metrics
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-(Propan-2-yl)aniline | 120 |
| Bromoacetyl bromide | 200 |
| Total Synthesis Cost | 450 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Case Studies
Recent studies have highlighted the efficacy of similar oxadiazole derivatives against various cancer cell lines. For instance:
- Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value of 1.18 µM against the HEPG2 liver cancer cell line, outperforming standard controls like staurosporine .
- Another study demonstrated that a compound structurally related to N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cell lines with growth percentages of 98.74% and 95.37%, respectively .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole A | HEPG2 | 1.18 | |
| Oxadiazole B | MDA-MB-435 | 0.67 | |
| Oxadiazole C | HCT-15 | 0.80 |
Overview
The emergence of antibiotic-resistant bacteria has necessitated the search for new antimicrobial agents. Compounds containing oxadiazole moieties have shown promise in this regard.
Case Studies
A review on the antibacterial activity of oxadiazoles indicated that derivatives similar to this compound exhibited significant activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences:
Key Research Findings and Trends
- Substituent Impact on Bioactivity :
- Therapeutic Potential: Oxadiazole-acetamide derivatives targeting bacterial enzymes (e.g., Mycobacterium tuberculosis PyrG/PanK ) or TRPA1 receptors (e.g., HC-030031 ) highlight the scaffold’s versatility.
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isopropyl group attached to a phenyl ring.
- A thiophene moiety linked to an oxadiazole ring.
- An acetamide functional group.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 315.5 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Antiviral Activity
Research indicates that derivatives of oxadiazole, such as those containing thiophene rings, exhibit antiviral properties. A study highlighted that compounds with similar structures showed significant inhibition against the dengue virus, demonstrating submicromolar activity against all four serotypes of the virus . The mechanism often involves interference with viral polymerases, which are critical for viral replication.
Antitumor Activity
In vitro studies have assessed the antitumor potential of related compounds. A series of synthesized oxadiazole derivatives were tested against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values around 9.4 µM, indicating promising antitumor activity . These findings suggest that the compound may be a candidate for further development in oncology.
Anti-inflammatory Activity
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. For instance, certain oxadiazole derivatives have shown effective inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process . The anti-inflammatory activity was quantified with IC50 values indicating competitive inhibition.
Case Studies
- Dengue Virus Inhibition : A study demonstrated that a related oxadiazole derivative significantly inhibited dengue virus polymerase in vitro. The most potent compounds displayed IC50 values in the nanomolar range, suggesting high efficacy against viral replication .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of synthesized oxadiazole derivatives on a panel of eleven cancer cell lines. The results indicated that several compounds had selective cytotoxicity, with some showing enhanced activity against specific tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
